![molecular formula C19H12Cl2FN3O B2970910 3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-28-0](/img/structure/B2970910.png)

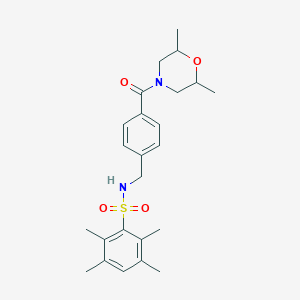

3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

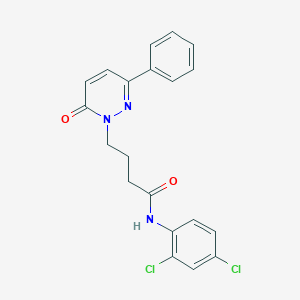

The compound “3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a derivative of benzimidazole . Benzimidazole derivatives are known to have diverse biological and clinical applications due to their structural similarity with naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Applications De Recherche Scientifique

Chemical Synthesis and Complex Formation

Research in organometallic chemistry has explored the synthesis and characterization of complex molecules involving pyridine and benzimidazole derivatives, highlighting the versatility of these compounds in forming stable complexes with metals. For instance, the development of multidentate N-heterocyclic biscarbenes demonstrates the potential of similar structures for creating new metal complexes (Caballero et al., 2001). This research area underscores the compound's applicability in designing novel organometallic complexes with potential catalytic and material properties.

Material Science and Polymer Chemistry

In material science, the synthesis of fluorinated polybenzoxazoles from compounds including benzimidazole and pyridine moieties showcases their importance in creating high-performance materials for gas separation membranes, adhesives, and matrix resins (Joseph et al., 1994). These materials are noted for their excellent thermal stability and mechanical properties, making them suitable for advanced technological applications.

Catalysis and Organic Transformations

The role of benzimidazolium salts and their derivatives in catalysis, particularly in carbon–carbon bond-forming reactions, has been extensively studied. These compounds serve as efficient catalysts in Suzuki–Miyaura cross-coupling and arylation reactions, indicating their potential in facilitating complex organic transformations (Akkoç et al., 2016). This highlights the compound's utility in synthetic organic chemistry, especially in the development of new catalytic systems.

Sensory Applications and Fluorescence

The application of benzimidazole and pyridine derivatives in sensory devices, particularly for the detection of ions, has been demonstrated. Compounds like 2,6-bis(2-benzimidazolyl)pyridine have been employed as chemosensors for fluoride ions, utilizing their optical and chemical properties to detect and measure specific analytes in various environments (Chetia & Iyer, 2008). This area of research opens avenues for the development of highly sensitive and selective sensors for environmental and clinical diagnostics.

Pharmaceutical Research and Drug Development

Although the specific compound has not been directly linked to pharmaceutical applications in the retrieved documents, the structural features it shares with other compounds, such as benzimidazoles and pyridines, have been explored for their biological activities. For example, novel fluoro-substituted compounds have been investigated for their anticancer properties, indicating the potential of fluorinated benzimidazole derivatives in drug development and therapeutic applications (Hammam et al., 2005). This underscores the importance of structural analogs in identifying new bioactive compounds for medical research.

Orientations Futures

Propriétés

IUPAC Name |

3-[5,6-dichloro-1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2FN3O/c20-14-8-16-17(9-15(14)21)25(10-11-3-1-4-12(22)7-11)18(24-16)13-5-2-6-23-19(13)26/h1-9H,10H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKBASDXJNXLFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B2970829.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2970830.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970838.png)

![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2970839.png)

![2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2970847.png)

![2-(methylsulfanyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide](/img/structure/B2970850.png)